N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide
Description
This compound features a bicyclic imidazo[1,2-a]pyridine core with three key substituents:
- Position 3: 4-nitrobenzamide, contributing strong electron-withdrawing effects and hydrogen-bonding capacity.
- Position 7: Methyl group, enhancing lipophilicity and metabolic stability.
The 4-nitrobenzamide moiety is critical for intermolecular interactions, acting as both a hydrogen-bond acceptor (via the nitro group) and donor (via the amide NH). The para-substitution pattern optimizes electronic effects on the aromatic ring, influencing dipole moments and binding interactions .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O3/c1-13-10-11-25-18(12-13)23-19(14-2-6-16(22)7-3-14)20(25)24-21(27)15-4-8-17(9-5-15)26(28)29/h2-12H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLYMDWRVNLJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridine with 4-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the benzamide moiety can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different functional group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Amides, ethers, halides.
Scientific Research Applications
N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activity, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications include the treatment of infections, cancer, and inflammatory diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group in the compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various cellular processes, such as enzyme inhibition or activation, ultimately affecting the biological activity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the imidazo[1,2-a]pyridine scaffold but differ in substituents and functional groups:
Compound 2 (Example 14):
N-ethyl-N-(2-pyridinylmethyl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-acetamide·hydrochloride
- Position 2 : 4-chlorophenyl (vs. 4-fluorophenyl in the target compound).
- Position 3 : N-ethyl-N-(pyridinylmethyl)acetamide (vs. 4-nitrobenzamide).
- Salt form : Hydrochloride, improving aqueous solubility.
Key Differences :
- Chlorine vs.
- Acetamide vs. Benzamide: The tertiary acetamide in Compound 2 lacks an NH hydrogen-bond donor, reducing its ability to form key interactions.
- Solubility : The hydrochloride salt enhances solubility, a property absent in the free-base target compound.
Compound:
3-(3-fluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
- Position 2 : 3-fluorophenyl (meta-substitution vs. para in the target compound).
- Position 3 : Propan-1-one linked to a 4-nitrophenylpiperazine.
- Functional Groups : Ketone, piperazine, and nitro groups.
Key Differences :
- Substitution Pattern : The meta-fluorophenyl group may create steric hindrance or alter electronic effects compared to the para-substituted target compound.
- Piperazine Nitro Group : The nitro group is part of a piperazine ring, distinct from the benzamide-linked nitro in the target. Piperazine enhances solubility via protonation under physiological conditions.
- Ketone vs.
Comparative Data Table
Research Implications and Design Considerations
- Target Compound : The 4-nitrobenzamide group offers dual hydrogen-bonding capacity, ideal for interactions with polar residues in enzymatic active sites. However, the free base may require formulation adjustments for bioavailability.
- Compound 2: The hydrochloride salt and pyridine moiety make it suitable for aqueous environments and metal-coordination therapies. The lack of NH donors may limit applications in hydrogen-bond-driven target binding.
- Compound : The piperazine-nitrophenyl system enhances solubility and introduces conformational flexibility, but the ketone group may reduce binding specificity compared to amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
